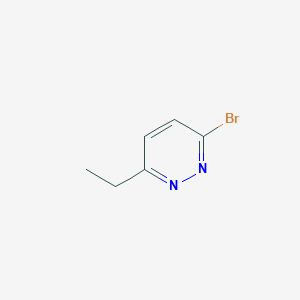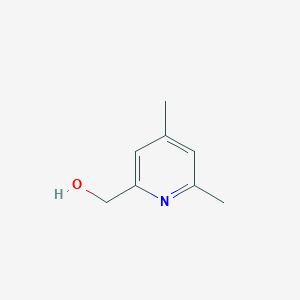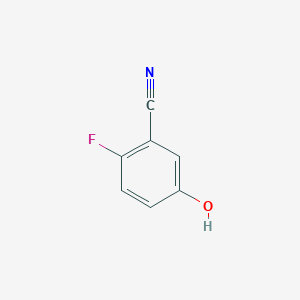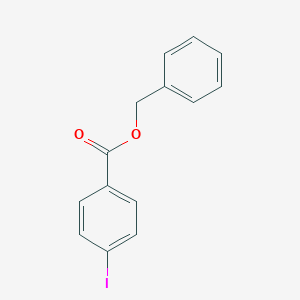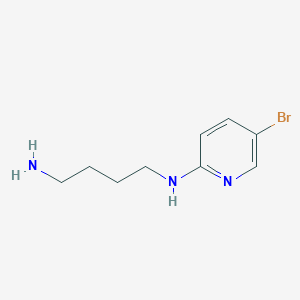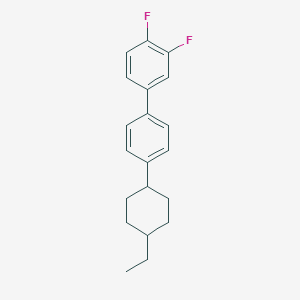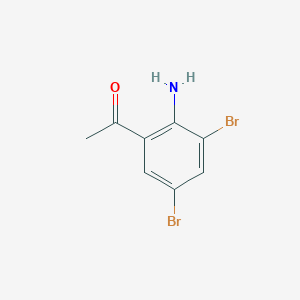![molecular formula C8H5ClN2O B173261 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 198895-50-0](/img/structure/B173261.png)
5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde
Vue d'ensemble
Description
5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde (5-Cl-IPA) is a compound that has been used in a variety of scientific research applications. It is a heterocyclic aldehyde that is used as a reagent for the synthesis of other compounds. 5-Cl-IPA is also known as 5-chloro-1H-imidazo[1,2-a]pyridine-3-carbaldehyde or 5-chloro-1H-imidazo[1,2-a]pyridine-3-carboxaldehyde.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Imidazopyridine, a fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some compounds of the imidazo[1,2-a]pyridine class, including 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Results or Outcomes
The compounds of the imidazo[1,2-a]pyridine class have shown significant activity against MDR-TB and XDR-TB . The last decade has been identified as a renaissance era of TB drug discovery research .
Catechol Oxidation Catalyst
Specific Scientific Field
This application falls under the field of Chemistry .
Summary of the Application
A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .
Methods of Application or Experimental Procedures
The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
Results or Outcomes
The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .
Propriétés
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEISTVLNANHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

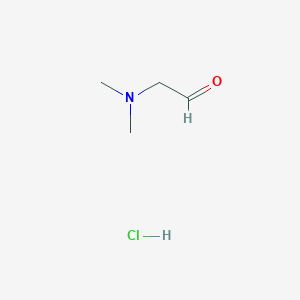
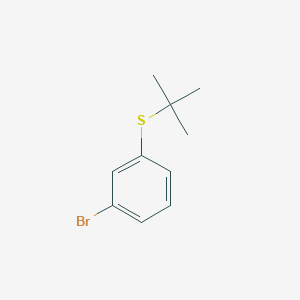
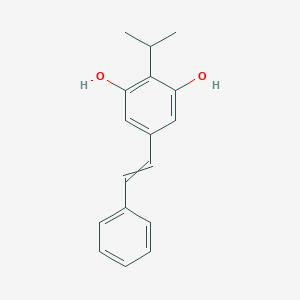
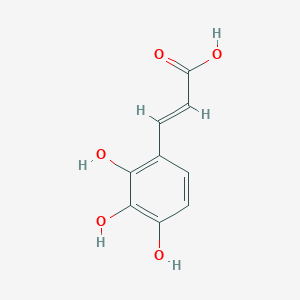
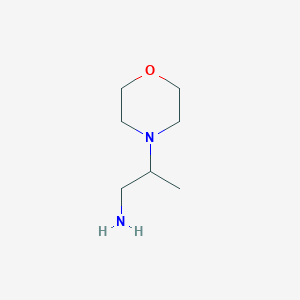
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
